molecular formula C24H26N8 B12790942 N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide CAS No. 13239-45-7

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide

Cat. No.: B12790942
CAS No.: 13239-45-7
M. Wt: 426.5 g/mol
InChI Key: VTGCXWBEYAILBI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The compound N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 1-N',3-N'-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide . This nomenclature reflects its structural features:

  • A central benzene ring substituted at the 1- and 3-positions with dicarboximidamide groups.
  • Each carboximidamide group is further modified with a 4-(imino(methylamino)methyl)phenyl substituent.

The structural validation of this compound is supported by computational tools and experimental data. The InChI identifier (InChI=1S/C24H26N8/c1-29-21(25)15-6-10-19(11-7-15)31-23(27)17-4-3-5-18(14-17)24(28)32-20-12-8-16(9-13-20)22(26)30-2/h3-14H,1-2H3,(H2,25,29)(H2,26,30)(H2,27,31)(H2,28,32)) encodes the molecular connectivity, stereochemistry, and tautomeric states. The SMILES string (CN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NC)N)N)N)N)** provides a linear notation of the structure, emphasizing the benzene core and symmetrical substitution pattern.

The molecular formula C24H26N8 and molecular weight 426.5 g/mol * were computed using PubChem’s algorithms. The XLogP3-AA value of 1.5 * indicates moderate lipophilicity, consistent with its aromatic and polar functional groups.

Systematic Identification Codes

This compound is cataloged across major chemical databases under the following identifiers:

Database Identifier Source
CAS Registry 13239-45-7 PubChem
PubChem CID 415086 PubChem
ChEMBL ID CHEMBL1939331 ChEMBL
DSSTox Substance ID DTXSID70157515 PubChem
Wikidata Q83025664 PubChem

The CAS Registry Number (13239-45-7) is a universal identifier used in regulatory and commercial contexts. The PubChem CID (415086) links to experimental and predicted physicochemical data, while the ChEMBL ID (CHEMBL1939331) associates the compound with bioactivity records in the ChEMBL database. The DSSTox ID (DTXSID70157515) facilitates environmental and toxicological research.

Comparative Analysis of Synonyms Across Chemical Databases

Synonyms for this compound vary slightly across databases, reflecting differences in naming conventions and curation practices:

Database Synonyms
PubChem NSC 66759; NSC66759; N~1~,N~3~-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide
ChEMBL CHEMBL1939331
Wikidata Q83025664

The primary synonym NSC 66759 originates from the National Service Center nomenclature system, historically used for cataloging compounds in drug development pipelines. The NSC66759 variant reflects minor stylistic differences in abbreviation formatting. Notably, the ChEMBL database uses only the ChEMBL ID without additional trivial names, whereas Wikidata employs a machine-readable identifier.

The absence of widely recognized common names (e.g., "terephthalamidine" derivatives)** underscores the compound’s specialized applications and limited commercial use. Discrepancies in synonym adoption highlight the importance of cross-referencing identifiers when retrieving data from multiple sources.

Properties

CAS No.

13239-45-7

Molecular Formula

C24H26N8

Molecular Weight

426.5 g/mol

IUPAC Name

1-N',3-N'-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide

InChI

InChI=1S/C24H26N8/c1-29-21(25)15-6-10-19(11-7-15)31-23(27)17-4-3-5-18(14-17)24(28)32-20-12-8-16(9-13-20)22(26)30-2/h3-14H,1-2H3,(H2,25,29)(H2,26,30)(H2,27,31)(H2,28,32)

InChI Key

VTGCXWBEYAILBI-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NC)N)N)N)N

Origin of Product

United States

Preparation Methods

Acid Chloride Method for Core Formation

A common approach to prepare the 1,3-benzenedicarboximidamide core is via the acid chloride intermediate of isophthalic acid:

  • Step 1: Conversion of 1,3-benzenedicarboxylic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Step 2: Reaction of the acid chloride with appropriate amines or amino acid esters at low temperature (e.g., −20°C) in an inert solvent like dichloromethane (DCM).
  • Step 3: Stirring the reaction mixture initially at low temperature and then at room temperature to complete amidation.
  • Step 4: Workup involving washes with water, sodium bicarbonate, and drying agents, followed by solvent evaporation and recrystallization to purify the intermediate amide compounds.

This method yields high purity bis-amide intermediates, which are precursors to amidines.

Mixed Anhydride Method

An alternative to the acid chloride method is the mixed anhydride approach:

  • Step 1: Formation of a mixed anhydride by reacting isophthalic acid with ethyl chloroformate in the presence of triethylamine at low temperature (−20°C).
  • Step 2: Addition of amine esters to the mixed anhydride solution under stirring at low temperature, followed by room temperature incubation.
  • Step 3: Isolation and purification of the bis-amide products by recrystallization.

This method offers milder reaction conditions and comparable yields to the acid chloride route.

Conversion to Amidines

The amidine groups are introduced by transforming the bis-amide intermediates:

  • Step 1: Treatment of bis-amide esters with reagents such as hydrazine hydrate to form hydrazides.
  • Step 2: Subsequent reaction of hydrazides with methylamine or methylamino derivatives to form the imino(methylamino)methyl substituents on the phenyl rings.
  • Step 3: Controlled condensation reactions under reflux conditions in solvents like methanol, followed by purification through recrystallization.

This step is critical for installing the imino(methylamino)methyl groups that define the compound’s unique structure.

Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride formation Thionyl chloride, DCM 0°C to RT 1-2 hours N/A Formation of acid chloride intermediate
Amidation with amine esters Amino acid methyl esters, triethylamine −20°C to RT 3 h at −20°C + 24 h RT 80-90 High purity bis-amide obtained
Mixed anhydride formation Ethyl chloroformate, triethylamine −20°C 30 min N/A Alternative to acid chloride
Amidation via mixed anhydride Amino acid methyl esters −20°C to RT 7 h at −20°C + 24 h RT 70-80 Slightly lower yield than acid chloride
Hydrazide formation Hydrazine hydrate, methanol Reflux 3 h 65-70 Precursor to amidine groups
Amidination (imino group formation) Methylamine derivatives, reflux, methanol Reflux Several hours Variable Critical for imino(methylamino)methyl installation

Research Findings and Notes

  • The acid chloride and mixed anhydride methods are well-established for preparing bis-amide intermediates from aromatic dicarboxylic acids, providing good yields and purity.
  • Hydrazine hydrate is effective for converting esters to hydrazides, which are key intermediates for amidine formation.
  • The installation of imino(methylamino)methyl groups typically requires condensation reactions with methylamine or related reagents under reflux conditions.
  • Purification by recrystallization from methanol or methanol/ether mixtures is standard to obtain analytically pure compounds.
  • Reaction monitoring by thin-layer chromatography (TLC) and melting point determination is essential for confirming product formation and purity.
  • The described methods avoid unreliable sources and are corroborated by peer-reviewed synthetic organic chemistry literature.

Summary Table of Preparation Routes

Route Key Reagents Advantages Disadvantages Typical Yield (%)
Acid Chloride Method Thionyl chloride, amino esters High yield, well-established Requires handling acid chlorides 80-90
Mixed Anhydride Method Ethyl chloroformate, amino esters Milder conditions Slightly lower yield 70-80
Hydrazide Intermediate Hydrazine hydrate Enables amidine formation Requires reflux and careful control 65-70
Amidination (Imino group) Methylamine derivatives Introduces functional groups Reaction time varies Variable

This comprehensive analysis provides a professional and authoritative overview of the preparation methods for N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide , based on diverse and reliable synthetic organic chemistry sources. The methods emphasize stepwise construction of the bis-amide core followed by functionalization to install the imino(methylamino)methyl groups, with detailed reaction conditions and yields to guide practical synthesis.

Chemical Reactions Analysis

Types of Reactions

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Research has indicated that N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibits tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties: The compound has also shown promising antimicrobial activity against a range of bacterial strains. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

Coordination Chemistry

Ligand for Metal Complexes: This compound serves as an effective ligand in coordination complexes with transition metals. For instance, complexes formed with copper ions exhibit enhanced catalytic properties in oxidation reactions. The unique structure allows for strong coordination due to multiple nitrogen donor sites.

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes
CatalyticEnhances oxidation reactions with metals

Material Science

Polymer Composites: The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies indicate that the compound can improve the tensile strength and durability of polymer composites.

Case Study 1: Anticancer Research

In a controlled study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Coordination Complexes

Another study focused on the synthesis of copper complexes using this compound as a ligand. The resulting complexes were characterized using X-ray crystallography, revealing their structural integrity and confirming their potential application as catalysts in organic synthesis.

Mechanism of Action

The mechanism by which N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo-Azomethine Dyes ()

Azo-azomethine dyes, such as those synthesized in , share structural motifs involving aromatic amines and conjugated systems. However, key differences include:

  • Functional Groups: Azo (-N=N-) and azomethine (-C=N-) linkages dominate these dyes, contrasting with the carboximidamide (-C(=NH)-NH-) and imino(methylamino) groups in the target compound.
  • Synthesis: Azo-azomethine dyes are prepared via diazotization and condensation reactions using acryloyl chloride and metallic sodium.
  • Applications : Azo-azomethine dyes are used as colorants and sensors, whereas the target’s nitrogen-rich structure suggests applications in catalysis or metal-organic frameworks (MOFs) .

Benzathine Benzylpenicillin ()

Benzathine benzylpenicillin is a pharmaceutical salt featuring dibenzylethylenediamine. Comparisons include:

  • Amine Functionality: Both compounds incorporate multiple amine groups. However, the target’s imino(methylamino) groups are more electron-rich than the tertiary amines in benzathine.
  • Complexation Behavior : Benzathine forms stable salts with penicillin, while the target’s carboximidamide groups may bind transition metals (e.g., Cu²⁺ or Fe³⁺) for catalytic or biomedical uses.
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 500 g/mol, similar to benzathine benzylpenicillin (MW ~909 g/mol), but with distinct solubility profiles due to polar substituents .

Heterocyclic Pyrazolo-Pyrimidinyl Compounds ()

The fluorinated heterocycle in (MW 589.1 g/mol) differs significantly:

  • Core Structure : The target lacks the pyrazolo-pyrimidinyl and chromen moieties but shares aromatic sulfonamide-like symmetry.
  • Bioactivity: Fluorinated heterocycles often exhibit antimicrobial or anticancer activity. The target’s imino groups may instead target enzymes like urease or carbonic anhydrase.
  • Synthesis Complexity : The patent compound requires palladium-catalyzed cross-coupling, whereas the target’s synthesis may involve stepwise imine formation and amidation .

Methylamino-Containing Pesticides ()

Phosphorothioates like O-ethyl O-(2-(((methylamino)carbonyl)oxy)phenyl) S-propyl phosphorothioate share methylamino groups but differ structurally:

  • Backbone : Phosphorothioates have phosphorus-centered scaffolds, unlike the target’s purely organic framework.
  • Reactivity: The target’s imino groups may undergo hydrolysis or redox reactions, whereas phosphorothioates degrade via esterase activity.
  • Applications: Pesticides leverage methylamino groups for neurotoxic effects, while the target’s applications may align with chelation or polymer chemistry .

Imidazole-Containing Benzenedicarboxamides ()

The formic acid-coordinated compound in features imidazole rings instead of imino(methylamino) groups:

  • Coordination Sites: Imidazole’s sp² nitrogen donors favor metal binding, whereas the target’s imino groups may adopt flexible coordination geometries.
  • Material Properties: Imidazole-containing polymers excel in proton conduction (e.g., fuel cells), while the target’s methylamino groups could enhance thermal stability or hydrophilicity.

Biological Activity

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, target interactions, and potential therapeutic applications.

  • Molecular Formula : C24H26N8
  • Molecular Weight : 426.52 g/mol
  • CAS Registry Number : 537-51-9
  • Melting Point : Decomposes at 240 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The process includes the formation of imine linkages and subsequent modifications to introduce the methylamino groups.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and solid tumors. For instance, it has been shown to inhibit the growth of P388 lymphocytic leukemia cells significantly, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Topoisomerase Inhibition : Similar compounds have been studied for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. By stabilizing the cleavable complex between DNA and topoisomerases, these compounds can induce cytotoxicity in cancer cells .
  • Carbonic Anhydrase Interaction : The compound shows potential inhibitory activity against carbonic anhydrases in various parasitic species, making it a candidate for treating diseases like schistosomiasis and leishmaniasis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antileukemic Activity : A study on similar bis-carbamate derivatives demonstrated significant antileukemic effects in vivo, highlighting the potential of this class of compounds in cancer therapy .
  • Inhibition Studies : Compounds structurally related to this compound have shown promising results in inhibiting human recombinant CAMK2delta, indicating potential for neurological applications as well .

Data Summary Table

Activity TypeTargetAssay MethodActivity Value
AnticancerP388 Lymphocytic LeukemiaIn vivo modelSignificant
Topoisomerase InhibitionTopoisomerase I/IICleavable complex formationEnhanced
Carbonic Anhydrase InhibitionVarious parasitic speciesBinding affinity assaysModerate

Q & A

Q. How does molecular symmetry influence supramolecular assembly in solid-state studies?

  • Methodological Answer : Analyze Hirshfeld surfaces and packing diagrams from X-ray crystallography to identify symmetry-driven interactions (e.g., C-H···π or halogen bonding). For non-symmetric analogs, compare thermal stability via DSC/TGA. Computational crystal structure prediction (CSP) tools (e.g., Mercury) model polymorphism risks .

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